molecular formula C13H17NO2 B2841252 Benzyl pent-4-EN-1-ylcarbamate CAS No. 86136-88-1

Benzyl pent-4-EN-1-ylcarbamate

Cat. No. B2841252
CAS RN: 86136-88-1
M. Wt: 219.284
InChI Key: ADWHHVAJOWURTN-UHFFFAOYSA-N
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Description

Benzyl pent-4-EN-1-ylcarbamate is an organic compound with a molecular weight of 217.27 . It is also known as benzyl 4-pentynylcarbamate .


Molecular Structure Analysis

The InChI code for Benzyl pent-4-EN-1-ylcarbamate is 1S/C13H15NO2/c1-2-3-7-10-14-13(15)16-11-12-8-5-4-6-9-12/h1,4-6,8-9H,3,7,10-11H2,(H,14,15) . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Parallel Solution Phase Synthesis : Benzyl pent-4-EN-1-ylcarbamate derivatives were synthesized from L-aspartic acid, showing potential for enaminone reactions and the formation of various chemical structures, including 1,2,4-oxadiazole and methylation products (Pirc, Bevk, Grdadolnik, & Svete, 2003).

  • X-ray Crystallography Analysis : This compound, as part of more complex molecules, has been analyzed using single crystal X-ray diffraction to determine stereochemical structures, highlighting its role in intricate molecular configurations (Christensen et al., 2011).

  • Antimitotic Agents : A derivative was used in synthesizing compounds that inhibited the proliferation of lymphoid leukemia L1210, illustrating its potential in antimitotic research (Temple, 1990).

  • Photolysis and Radical Formation : Studies on the photolysis of oxime carbamates, including N-benzyl-N-pent-4-enylaminyl radicals, provide insights into chemical reaction rates and radical formation processes (McBurney & Walton, 2013).

  • Catalytic Isomerization : Its role in the isomerization of pent-1-ene to pent-2-ene, catalyzed by specific metal complexes, contributes to understanding catalytic reactions in organic chemistry (Bingham, Webster, & Wells, 1972).

Applications in Organic Synthesis and Pharmacology

  • Synthesis of Fluoroalkyl Pyrrolidine Derivatives : The compound was utilized in a free radical addition reaction with fluoroalkyl iodides, leading to the synthesis of pyrrolidine derivatives, showing its versatility in organic synthesis (Zhu et al., 2011).

  • Palladium-Catalyzed Reactions : It was involved in palladium-catalyzed rearrangements, providing new pathways to enantioenriched allylic sulfur compounds, relevant in asymmetric synthesis (Gais & Böhme, 2002).

  • Synthesis of Unsaturated Sugars : The compound's derivatives played a role in synthesizing terminal-unsaturated sugars, showing applications in carbohydrate chemistry (Tronchet et al., 1973).

  • Regioselective and Stereoselective Coupling : Its involvement in copper-catalyzed coupling reactions provided access to structurally complex and bioactive compounds (F. Chen et al., 2018).

  • Microwave-Assisted Synthesis of N-Heterocycles : Demonstrated utility in the synthesis of N-heterocycles, essential for developing novel pharmacological agents (Portela-Cubillo et al., 2008).

  • Anticonvulsant Activity : Derivatives have been synthesized and evaluated for anticonvulsant activity, showing potential applications in the development of new therapeutic agents (Navale et al., 2013).

properties

IUPAC Name

benzyl N-pent-4-enylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-3-7-10-14-13(15)16-11-12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10-11H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWHHVAJOWURTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl pent-4-EN-1-ylcarbamate

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